molecular formula C9H12ClO3PS2 B164915 O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate CAS No. 7332-32-3

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate

Cat. No. B164915
CAS RN: 7332-32-3
M. Wt: 298.7 g/mol
InChI Key: KCIJDUZGOXCCHB-UHFFFAOYSA-N
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Description

“O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate” is a chemical compound with the molecular formula C9H12ClO3PS2 and a molecular weight of 298.7 g/mol. It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

While specific synthesis methods for “O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate” were not found, there are general methods for synthesizing phosphorothioate compounds. For instance, the enzymatic synthesis of PS-oligos allows for the preparation of PS-oligonucleotides of RP-configuration at each phosphorothioate linkage due to the stereoselectivity of all DNA and RNA polymerases identified to date .


Molecular Structure Analysis

The SMILES string representation of this compound is O=P(OC)(OC)SC1=CC=C(Cl)C=C1 . This provides a textual representation of the compound’s molecular structure.

Scientific Research Applications

Bioremediation of Organophosphate Pesticides

A review on the bioremediation of methyl parathion, an organophosphate pesticide similar in structure to the compound , highlighted the use of soil bacteria for degradation. This approach offers a sustainable method to mitigate environmental contamination by organophosphates (Bara et al., 2017).

Detection and Toxicity of Organophosphate Pesticides

Research on the electrochemical detection of Diazinon, another organophosphate, underscores the need for precise and fast methods to monitor these compounds in the environment, due to their toxicity to humans and non-target species. This indicates a broader concern for the detection of organophosphates, including "O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate" (Lohrasbi‐Nejad, 2022).

Organophosphate Pharmacodynamics

A study on pharmacologic approaches to protect against radiation-induced damage discussed the use of phosphorothioate agents as radioprotectors, showing the potential medical applications of organophosphorus compounds in mitigating radiation effects (Weiss, 1997).

Antisense Oligonucleotides and Organophosphorus Chemistry

The application of oligodeoxynucleotides, including phosphorothioates, in modulating gene expression for therapeutic purposes illustrates the biomedical relevance of organophosphorus chemistry. This field involves designing molecules to interfere with genetic disorders, indicating potential research avenues for "O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate" in gene therapy (Stein & Cohen, 1988).

Safety And Hazards

This compound is classified as Acute Tox. 2 Dermal and Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H301 (Toxic if swallowed) and H310 (Fatal in contact with skin). The precautionary statements include P262 (Do not get in eyes, on skin, or on clothing), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P302 + P352 + P310 (IF ON SKIN: Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

1-chloro-4-(dimethoxyphosphorylsulfanylmethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClO3PS2/c1-12-14(11,13-2)16-7-15-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIJDUZGOXCCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)SCSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90994040
Record name S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate

CAS RN

7332-32-3
Record name PO-Methyltrithion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90994040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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